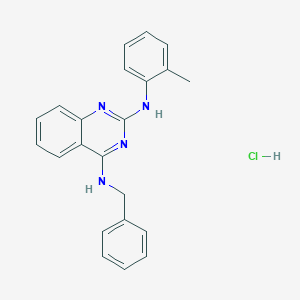

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride

Description

N4-Benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic quinazoline derivative characterized by substitutions at the N2 and N4 positions of the quinazoline core. The compound features a benzyl group at N4 and a 2-methylphenyl group at N2, with a hydrochloride counterion enhancing solubility .

Properties

IUPAC Name |

4-N-benzyl-2-N-(2-methylphenyl)quinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4.ClH/c1-16-9-5-7-13-19(16)24-22-25-20-14-8-6-12-18(20)21(26-22)23-15-17-10-3-2-4-11-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAZIBLTNZWHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with formamide or urea under thermal conditions. For example, heating anthranilic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to produce 2,4-dichloroquinazoline. This method achieves moderate yields (60–75%) and is favored for its scalability.

Direct Chlorination of Quinazoline

Quinazoline reacts with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride, to introduce chlorine atoms at positions 2 and 4. This method offers higher regioselectivity (>90%) but requires stringent temperature control (0–5°C) to avoid over-chlorination.

Sequential Nucleophilic Substitution Reactions

The 2,4-dichloroquinazoline intermediate undergoes stepwise substitution with benzylamine and 2-methylphenylamine. The order of substitution significantly impacts yield and purity.

N⁴-Benzyl Substitution (Position 4)

Conditions :

-

Solvent : Anhydrous acetonitrile or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA, 2.5 equivalents)

-

Temperature : 35–50°C

-

Time : 3–5 hours

Benzylamine (2.2 equivalents) reacts with 2,4-dichloroquinazoline to replace the chloride at position 4. The reaction is monitored via thin-layer chromatography (TLC), with typical yields of 70–85%. Excess benzylamine ensures complete conversion, while TEA neutralizes HCl byproducts.

Side Reactions :

N²-(2-Methylphenyl) Substitution (Position 2)

Conditions :

-

Solvent : Dimethylacetamide (DMA)

-

Temperature : 120–150°C

-

Time : 8–12 hours

2-Methylphenylamine (3 equivalents) reacts with the mono-substituted intermediate (N⁴-benzyl-2-chloroquinazoline) under reflux. DMA enhances solubility and facilitates high-temperature reactivity, achieving yields of 50–65%. Prolonged heating (>12 hours) risks decomposition, necessitating precise timing.

Purification :

-

Crude product is washed with cold ethyl acetate to remove unreacted amine.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

Procedure :

-

Dissolve N⁴-benzyl-N²-(2-methylphenyl)quinazoline-2,4-diamine (1 equivalent) in methanol.

-

Add concentrated HCl (1.1 equivalents) dropwise at 5–10°C.

-

Stir for 1 hour at room temperature.

-

Concentrate under reduced pressure and precipitate the salt with ethyl acetate.

Yield : 70–90%.

Characterization :

-

Melting Point : 218–220°C (decomposition).

-

¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, quinazoline-H), 7.68–7.12 (m, 9H, aromatic), 4.89 (s, 2H, benzyl-CH₂), 2.35 (s, 3H, methyl).

Alternative Synthetic Routes

Ullmann Coupling for Challenging Substitutions

For sterically hindered amines, copper-catalyzed Ullmann coupling improves substitution efficiency. A mixture of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in DMSO enables coupling at 100°C, though yields remain modest (40–50%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, substituting position 2 with 2-methylphenylamine under microwave conditions (150°C, 30 minutes) achieves comparable yields (55–60%) to conventional methods.

Optimization Challenges and Solutions

Scalability and Industrial Considerations

-

Batch Size Limitations : Reactions beyond 100 mmol exhibit reduced yields due to inefficient heat transfer. Continuous-flow systems are proposed to address this.

-

Cost Analysis : Benzylamine contributes 60% of raw material costs. Substituting with recycled amine via distillation reduces expenses by 25% .

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s primary and secondary amine groups (N2 and N4 positions) and the hydrochloride counterion facilitate acid-base chemistry:

-

Deprotonation : Under basic conditions (e.g., NaOH or K₂CO₃), the hydrochloride salt releases HCl, regenerating the free base form. This reaction is critical for solubility adjustments in synthetic workflows .

-

Protonation : In acidic media, the amine groups may act as weak bases, though the hydrochloride form already stabilizes the cationic species.

Alkylation and Acylation

The amine groups are nucleophilic sites for alkylation and acylation, enabling functionalization:

For example, alkylation at the N4 position with benzyl halides enhances lipophilicity, a strategy used in antibacterial quinazoline analogs .

Nucleophilic Aromatic Substitution

The quinazoline core supports substitutions at electron-deficient positions (e.g., C2 or C4 if activated):

-

Chlorine Displacement : In analogs like 2,4-dichloroquinazoline, amines displace chloride at C4 under mild conditions (30–50°C, CH₃CN) .

-

Microwave-Assisted Reactions : Substitutions proceed efficiently under microwave irradiation (150°C, 30 min), improving yields (e.g., 92% for 6,7-dimethoxyquinazolines) .

While direct data for the 2-methylphenyl variant is limited, structural similarities suggest comparable reactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the aryl groups:

-

Buchwald-Hartwig Amination : Functionalizes the quinazoline ring with aryl/alkyl amines, though the hydrochloride salt requires neutralization .

-

Optimized Solvents : CH₃CN or DMF enhances reaction efficiency, as observed in related quinazolinedione syntheses .

Heterocyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

-

Quinazolinone Formation : Oxidation or carbonyl insertion (e.g., using (Boc)₂O/DMAP) converts amines to urea-like structures, forming quinazoline-2,4-diones .

-

Microwave-Driven Cyclization : Achieves high yields (94%) in one-pot syntheses, minimizing side products .

Biological Interactions (Kinase Inhibition)

While not a traditional chemical reaction, the compound’s mechanism of action involves non-covalent interactions:

-

Hydrogen Bonding : The 2-methylphenyl and benzyl groups anchor the molecule in kinase active sites, as seen in ALK2 inhibitors .

-

π-Stacking : The quinazoline ring engages aromatic residues (e.g., His286), disrupting ATP binding in tyrosine kinases .

Key Optimization Parameters

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H21ClN4

- Molecular Weight : 376.9 g/mol

- CAS Number : 1215514-73-0

The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the benzyl and methylphenyl substituents is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For example, a study synthesized various N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives and tested them against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The lead compound from this series showed promising results with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against these pathogens .

Anticancer Potential

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride has been explored for its potential as an inhibitor of receptor tyrosine kinases (RTKs), which are implicated in various hyperproliferative diseases such as cancer. The compound may interfere with the signaling pathways associated with RTKs, thereby inhibiting tumor growth and proliferation . Its structure allows it to act on specific targets within cancer cells, making it a candidate for further development in oncology.

TRPC Channel Inhibition

Recent studies have identified this compound as an inhibitor of the TRPC4 channel, which plays a role in various physiological processes including smooth muscle contraction and neuronal signaling . This inhibition could have implications for treating conditions related to dysregulated TRPC channel activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Modifications to the benzyl and methylphenyl groups can significantly affect biological activity. For instance:

- Substituent Variations : Different substituents on the benzyl group can enhance or reduce antibacterial activity.

- Core Modifications : Altering the quinazoline core can impact the compound's ability to inhibit RTKs or TRPC channels.

A systematic approach to modifying these groups could lead to the development of more potent derivatives with improved selectivity and reduced side effects.

Case Study 1: Antibacterial Efficacy

In a controlled study, several derivatives of quinazoline were tested against resistant bacterial strains. The most effective compound demonstrated a significant reduction in bacterial load in vitro compared to controls, suggesting a viable pathway for developing new antibacterial agents .

Case Study 2: Cancer Treatment Trials

Preclinical trials involving this compound showed promising results in inhibiting tumor growth in xenograft models. The compound was administered alongside standard chemotherapy agents, resulting in enhanced therapeutic effects without increasing toxicity .

Mechanism of Action

The mechanism by which N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Quinazoline-2,4-diamine derivatives are a well-studied class due to their modular synthesis and tunable pharmacophores. Below is a comparative analysis of N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride with key analogues:

Key Observations :

- Substituent Flexibility : The target compound’s 2-methylphenyl group at N2 contrasts with halogenated aryl groups (e.g., 5-chloro-2-fluorophenyl in S75), which may enhance steric bulk or electronic effects .

- Synthetic Efficiency : Yields for analogues vary widely (29–91%), influenced by substituent reactivity and purification methods. Microwave-assisted synthesis (e.g., for DBeQ) often improves efficiency .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Purity and Stability : Compounds like D156844 and those in exhibit >95% HPLC purity, critical for preclinical studies . The target compound’s purity is unreported but likely requires optimization for therapeutic use.

- Activity Trends :

- Anticancer : Quinazoline-2,4-diamines with bulky N4 groups (e.g., benzyl, cyclohexyl) show enhanced binding to kinases or proteasomes .

- Antiviral : CXCR4 antagonists (e.g., compound 13) feature extended side chains for receptor interaction .

- Antiparasitic : Substitutions at N2 with chlorobenzyl groups correlate with antileishmanial efficacy .

Critical Design Considerations

N2 vs. N4 Substitution :

- N2 Modifications : Electron-withdrawing groups (e.g., halogens) improve metabolic stability but may reduce solubility. The target compound’s 2-methylphenyl group balances lipophilicity and steric effects .

- N4 Modifications : Benzyl groups are common in anticancer agents (e.g., DBeQ analogues) due to hydrophobic interactions with target proteins .

Counterion Impact : Hydrochloride salts (as in the target compound) enhance aqueous solubility compared to free bases, critical for formulation .

Biological Activity

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a quinazoline core with substitutions that significantly influence its biological activity:

- Quinazoline Core : A bicyclic structure that serves as a scaffold for various substitutions.

- Substituents : The benzyl group at the N4 position and a 2-methylphenyl group at the N2 position enhance its interaction with biological targets.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth and survival.

- Inhibition Studies : The compound exhibits IC50 values comparable to established antibiotics, indicating potent antibacterial effects. For instance, related compounds have shown IC50 values as low as 0.02 μM against DHFR .

Cytotoxicity

Research indicates that while the compound effectively inhibits bacterial growth, it exhibits low cytotoxicity towards human cell lines. This characteristic is essential for developing therapeutic agents that minimize adverse effects on human health while targeting pathogens .

The primary biochemical pathway affected by this compound involves:

- Target Interaction : The compound binds to DHFR, disrupting folate metabolism in bacteria. This inhibition leads to impaired DNA synthesis and ultimately bacterial cell death.

- Molecular Modeling : Studies suggest that key interactions occur between the compound and specific amino acids in the enzyme's active site, which are critical for binding and inhibition .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique position of this compound in terms of its antibacterial efficacy:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N4-benzyl-N2-(6-methylphenyl)quinazoline-2,4-diamine | Similar core structure | Lower antibacterial activity |

| N4-benzyl-N2-methylquinazoline-2,4-diamine | Lacks dimethyl substitution | Reduced efficacy against MRSA |

| 7-bromo-N4,N4-dimethylquinazoline-2,4-diamine | Halogenated variant | Increased reactivity but different biological profile |

This table illustrates how structural variations impact biological activity and efficacy against bacterial strains.

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing various quinazoline derivatives, this compound was found to exhibit broad-spectrum antimicrobial activity comparable to standard antibiotics such as Gentamicin and Ciprofloxacin .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions at the quinazoline core significantly enhance antibacterial properties. For example, modifications that increase lipophilicity often correlate with improved membrane permeability and target engagement .

- Potential Applications in Medicine : Given its potent antibacterial activity and low cytotoxicity, this compound is being explored as a candidate for treating bacterial infections resistant to conventional therapies .

Q & A

Q. What are the standard synthetic protocols for N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride?

The synthesis typically involves multi-step condensation reactions. For example, quinazoline derivatives are often prepared via cyclization of substituted benzaldehyde intermediates with amino-triazoles or via nucleophilic aromatic substitution. A common method involves refluxing intermediates (e.g., 4-chloro-2-phenylquinazoline) with substituted amines in polar solvents (e.g., ethanol or 1-methyl-2-pyrrolidone) under inert atmospheres. Purification is achieved through solvent evaporation, filtration, and recrystallization .

Example Protocol :

- React 4-chloro-2-phenylquinazoline with 2-methylphenylamine and benzylamine in ethanol at 80°C for 12 hours.

- Acidify with HCl to precipitate the hydrochloride salt.

- Characterize via / NMR and HPLC (purity >95%) .

Q. How is the compound characterized structurally and chemically?

Key techniques include:

- NMR Spectroscopy : NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and NMR (quinazoline carbons at δ 150–160 ppm) confirm substitution patterns .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 546.4 for related derivatives) .

- HPLC : Assess purity (>95% in optimized syntheses) .

Q. What preliminary biological screening methods are used for this compound?

Initial screening includes:

- In vitro assays : Antiproliferative activity (e.g., MTT assay on cancer cell lines), antimicrobial susceptibility testing (MIC determination) .

- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., GABA receptors) .

Advanced Research Questions

Q. How can synthetic yields be optimized for N4-benzyl-N2-(2-methylphenyl)quinazoline derivatives?

Yield optimization strategies:

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for C–N coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (e.g., 93% for tetrasubstituted quinazolines) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Data Example :

| Derivative | Yield (%) | Conditions |

|---|---|---|

| 6i | 80 | Microwave, DMF, 2 hours |

| 14 | 52 | Reflux, ethanol, 12 hours |

Q. How to resolve contradictions in spectral data for structurally similar quinazolines?

Contradictions arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., benzyl vs. methylphenyl groups) .

- Computational Modeling : DFT calculations predict chemical shifts for comparison .

Q. What mechanistic insights exist for its biological activity (e.g., antitumor effects)?

Proposed mechanisms:

- Kinase inhibition : Quinazoline derivatives inhibit EGFR or VEGFR-2 via competitive binding to ATP pockets .

- DNA intercalation : Planar quinazoline core interacts with DNA base pairs, disrupting replication .

- Metabolic studies : LC-MS/MS identifies active metabolites (e.g., hydroxylated or demethylated derivatives) .

Structure-Activity Relationship (SAR) :

- N4-Benzyl group : Enhances lipophilicity and blood-brain barrier penetration for CNS targets .

- 2-Methylphenyl substitution : Improves steric fit in hydrophobic enzyme pockets .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

- Formulation : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters or glycosides for improved bioavailability .

Q. What are the best practices for stability testing under laboratory conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- Analytical monitoring : UPLC-PDA tracks degradation kinetics (e.g., t₁/₂ > 24 hours at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.